molecular formula C14H17IN2 B1663385 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide CAS No. 1000009-73-3

4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide

Cat. No. B1663385
M. Wt: 340.2 g/mol
InChI Key: CAMWVBRDIKKGII-UHFFFAOYSA-M
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Description

“4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide” is a hemicyanine dye that can be used as a fluorescence probe . Its fluorescent property can be tuned by adjusting the pH of the solution . It can be photoexcited for internal twisting that forms an intermolecular charge transfer state .


Synthesis Analysis

The synthesis of this compound involves the reaction of benzoylpyridinium chloride with dimethylaniline in the presence of Cu powder . The fluorescent substrate 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) exhibits superior fluorescence uptake in hSERT-expressing HEK293 cells than other MPP+ analogs tested . APP+ uptake is Na± and Cl−-dependent, displaced by 5HT, and inhibited by fluoxetine, suggesting APP+ specifically monitors hSERT activity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C14H17N2 · I . It has a molecular weight of 340.20 .


Physical And Chemical Properties Analysis

The compound is a powder with an orange to dark orange-red color . It is soluble in DMSO at 15 mg/mL . It has a melting point of 254-256 °C and a maximum absorption wavelength (λmax) of 475 nm .

Scientific Research Applications

  • Mitochondrial pH Imaging :

    • A derivative of this compound was used as a mitochondrial-targeted pH fluorescent probe. It showed remarkable pH-dependent behavior suitable for visualizing mitochondrial pH fluctuations in live cells (Lin et al., 2018).
  • Acid-Base Strength and Acidochromism :

    • Research on stilbazolium salts bearing dimethylamino substituents, including this compound, highlighted noticeable acidochromism and acid-base equilibrium constants in their ground state. These findings are significant for potential applications involving color change and pH sensitivity (Benassi et al., 2015).
  • Nonlinear Optics :

    • Ethyl-substituted derivatives of this compound were synthesized for second-order nonlinear optics. These derivatives displayed increased solubility and promising properties for frequency conversion applications (Okada et al., 2003).
  • Binding-Induced Fluorescence in Serotonin Transporter Ligands :

    • Analogues of this compound were investigated for their binding-induced fluorescence when interacting with the serotonin transporter. This property is useful in studying the binding and transport dynamics of certain ligands (Wilson et al., 2014).
  • Nonlinear Optical Materials :

    • This compound was used in the crystal growth and characterization for higher-order nonlinear optical applications. Studies focused on its solubility, mechanical, dielectric, and nonlinear optical properties (Sundaram et al., 2020).
  • Colorless Organic Ionic Crystal for Nonlinear Optics :

    • A related organic ionic crystal was synthesized as a promising candidate for frequency conversion in diode lasers. This research contributes to the development of nonlinear optical materials (Kosuge et al., 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

CAS RN

1000009-73-3

Product Name

4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide

Molecular Formula

C14H17IN2

Molecular Weight

340.2 g/mol

IUPAC Name

N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide

InChI

InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1

InChI Key

CAMWVBRDIKKGII-UHFFFAOYSA-M

SMILES

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-]

Other CAS RN

1141-41-9

Pictograms

Acute Toxic

synonyms

(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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